molecular formula C6HCl3N2O4 B1614706 2,3,4-trichloro-1,5-dinitrobenzene CAS No. 6379-46-0

2,3,4-trichloro-1,5-dinitrobenzene

Cat. No.: B1614706
CAS No.: 6379-46-0
M. Wt: 271.4 g/mol
InChI Key: WUMOEIUPWHYXBM-UHFFFAOYSA-N
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Description

2,3,4-trichloro-1,5-dinitrobenzene is an aromatic compound with the molecular formula C6HCl3(NO2)2 It is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring

Preparation Methods

2,3,4-trichloro-1,5-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3-trichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another method involves the reaction of 1,2,3-trichlorobenzene with a nitrating agent such as dinitrogen pentoxide in the presence of a solvent like acetic anhydride .

Chemical Reactions Analysis

2,3,4-trichloro-1,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

    Reduction: The nitro groups in 1,2,3-trichloro-4,6-dinitrobenzene can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can also undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.

Scientific Research Applications

2,3,4-trichloro-1,5-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-trichloro-4,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects. The chlorine atoms can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Properties

CAS No.

6379-46-0

Molecular Formula

C6HCl3N2O4

Molecular Weight

271.4 g/mol

IUPAC Name

2,3,4-trichloro-1,5-dinitrobenzene

InChI

InChI=1S/C6HCl3N2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H

InChI Key

WUMOEIUPWHYXBM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-]

6379-46-0

Origin of Product

United States

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